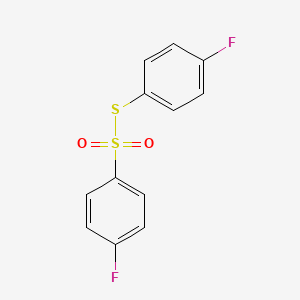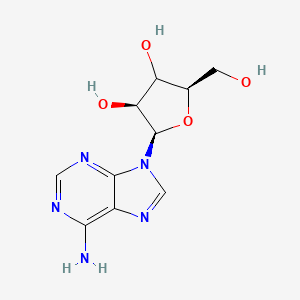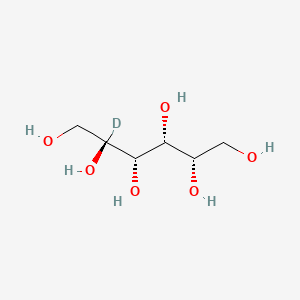
D-Sorbitol-d1-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-d1-2: D-Glucitol-d1-2 , is a deuterium-labeled derivative of D-Sorbitol. D-Sorbitol is a six-carbon sugar alcohol commonly used as a sugar substitute. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: D-Sorbitol-d1-2 is synthesized by the deuteration of D-Sorbitol. The process involves the replacement of hydrogen atoms in D-Sorbitol with deuterium atoms. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and a solvent like methanol .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .
化学反応の分析
Types of Reactions: D-Sorbitol-d1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: It can be reduced back to its original form using hydrogen gas in the presence of a palladium catalyst.
Substitution: Deuterium atoms in this compound can be replaced with other functional groups using various reagents under specific conditions.
Major Products: The major products formed from these reactions include D-Fructose-d1-2, various deuterated derivatives, and other sugar alcohols depending on the reaction conditions .
科学的研究の応用
Chemistry: D-Sorbitol-d1-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterium labeling allows for precise tracking using mass spectrometry .
Biology: In biological research, this compound is used to study the effects of sugar alcohols on cellular processes. It helps in understanding the role of sugar alcohols in osmoregulation and stress responses in cells .
Medicine: this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its deuterium labeling provides a clear distinction from endogenous compounds, allowing for accurate measurement .
Industry: In the food industry, this compound is used as a stabilizing excipient, sweetener, humectant, and thickener. Its deuterium labeling also makes it useful in quality control and product development .
作用機序
D-Sorbitol-d1-2 exerts its effects primarily through its role as a sugar alcohol. It acts as an osmotic agent, drawing water into the large intestine and stimulating bowel movements. This mechanism is similar to that of D-Sorbitol, but the deuterium labeling allows for more precise studies of its pharmacokinetics and metabolism .
類似化合物との比較
D-Glucitol: Another name for D-Sorbitol, used interchangeably in scientific literature.
Isosorbide: A derivative of D-Sorbitol used in the production of biodegradable plastics and pharmaceuticals.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This labeling allows for precise tracking in metabolic studies and provides unique insights into the pharmacokinetics and metabolism of sugar alcohols. Its applications in scientific research, particularly in the fields of chemistry, biology, and medicine, make it a valuable compound for various studies .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D |
InChIキー |
FBPFZTCFMRRESA-UOQUIKDKSA-N |
異性体SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@H](CO)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


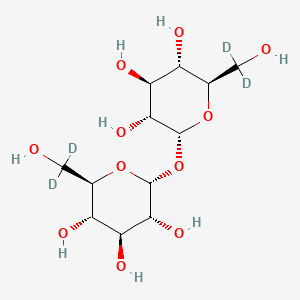
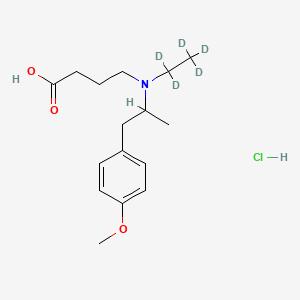
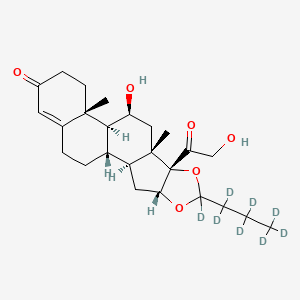
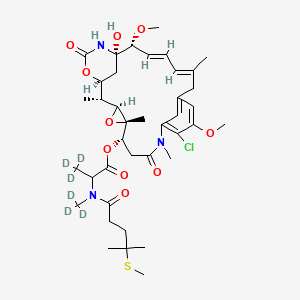
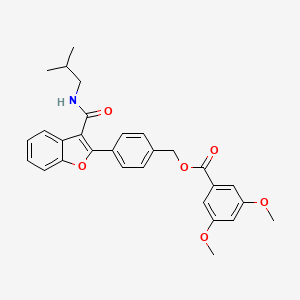
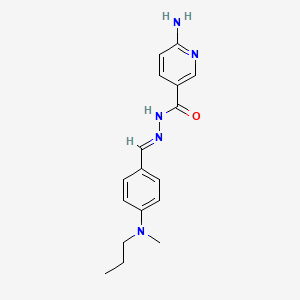
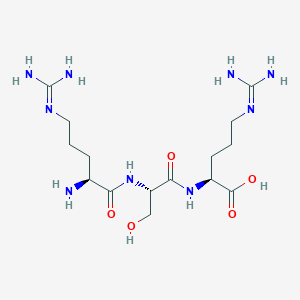
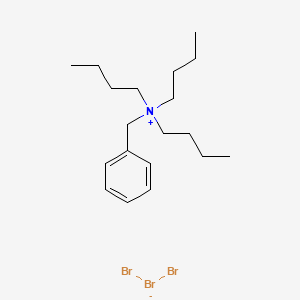
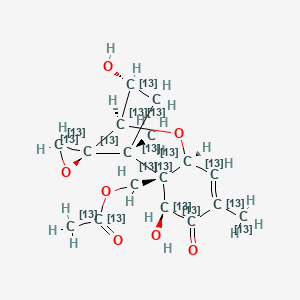
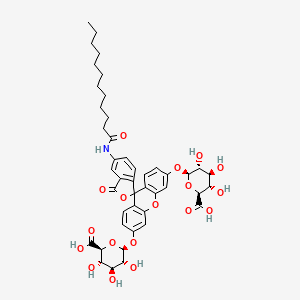
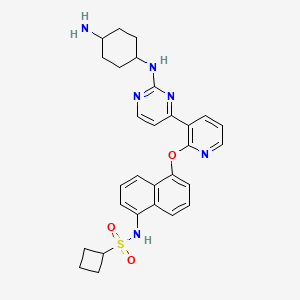
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
